GSK376501A

Übersicht

Beschreibung

GSK-376501 is a small molecule drug developed by GlaxoSmithKline. It is classified as a peroxisome proliferator-activated receptor gamma partial agonist. This compound has been investigated for its potential use in the treatment and diagnosis of Type 2 Diabetes Mellitus .

Vorbereitungsmethoden

The synthesis of GSK-376501 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound belongs to the class of indolecarboxylic acids and derivatives, which typically involve the formation of an indole ring followed by functionalization at specific positions .

Analyse Chemischer Reaktionen

GSK-376501 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. .

Wissenschaftliche Forschungsanwendungen

GSK-376501 wurde hauptsächlich auf seine potenzielle Verwendung bei der Behandlung von Typ-2-Diabetes mellitus untersucht. Es wurde in klinischen Studien untersucht, um seine Sicherheit, Verträglichkeit, Pharmakokinetik und Pharmakodynamik bei gesunden übergewichtigen und adipösen Probanden zu beurteilen . Zusätzlich wurde die Verbindung auf ihre Auswirkungen auf die Aktivität des hepatischen Cytochrom P450 untersucht .

5. Wirkmechanismus

GSK-376501 entfaltet seine Wirkung, indem es als partieller Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma wirkt. Dieser Rezeptor ist an der Regulation des Glukose- und Lipidstoffwechsels beteiligt. Durch die Aktivierung dieses Rezeptors kann GSK-376501 die Expression von Genen modulieren, die an diesen Stoffwechselwegen beteiligt sind, wodurch die Insulinempfindlichkeit und die Glukoseaufnahme in Zellen verbessert werden .

Wirkmechanismus

GSK-376501 exerts its effects by acting as a partial agonist of the peroxisome proliferator-activated receptor gamma. This receptor is involved in the regulation of glucose and lipid metabolism. By activating this receptor, GSK-376501 can modulate the expression of genes involved in these metabolic pathways, thereby improving insulin sensitivity and glucose uptake in cells .

Vergleich Mit ähnlichen Verbindungen

GSK-376501 ist einzigartig in seiner spezifischen Aktivität als partieller Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma. Ähnliche Verbindungen umfassen andere Peroxisomen-Proliferator-aktivierte Rezeptor gamma-Agonisten wie Rosiglitazon und Pioglitazon. GSK-376501 unterscheidet sich in seiner partiellen Agonistenaktivität, was zu einem anderen Sicherheits- und Wirksamkeits-Profil im Vergleich zu vollständigen Agonisten führen kann .

Ähnliche Verbindungen

- Rosiglitazon

- Pioglitazon

- Aleglitazar

Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren spezifischen chemischen Strukturen und pharmakologischen Profilen .

Biologische Aktivität

GSK376501A is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and related conditions.

This compound activates PPARγ, leading to various physiological effects, including:

- Improved Insulin Sensitivity : Enhances glucose uptake in adipose tissue and muscle, contributing to better glycemic control.

- Lipid Metabolism Modulation : Influences lipid profiles, potentially aiding in the management of dyslipidemia associated with metabolic syndrome.

- Anti-inflammatory Effects : May modulate inflammatory responses, which is beneficial in conditions where inflammation exacerbates metabolic disorders.

Preclinical Findings

Preclinical studies have demonstrated the following effects of this compound:

- Glucose Uptake Enhancement : Significant increases in glucose uptake were observed in both adipose tissue and muscle tissue in diabetic models.

- Lipid Profile Improvement : Reduction in circulating triglycerides and free fatty acids was noted, indicating beneficial effects on lipid metabolism.

Comparative Analysis with Other PPARγ Agonists

The unique structure of this compound differentiates it from other PPARγ agonists. Below is a comparative table highlighting its characteristics against other known agonists:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pioglitazone | Thiazolidinedione class | Established use in T2DM; broad effects |

| Rosiglitazone | Thiazolidinedione class | Controversial safety profile; strong PPARγ selectivity |

| Adipogenin | Non-thiazolidinedione | Novel mechanism; less studied but shows promise |

| This compound | Indole-based structure | Selective for PPARγ; potential anti-inflammatory effects |

Clinical Applications

This compound has been explored for its potential applications in treating metabolic disorders. Clinical studies have indicated that PPARγ agonists can lead to:

- Blood Pressure Reduction : Observed in healthy, obese, and diabetic individuals.

- Symptom Relief in Endometriosis : In a case study involving rosiglitazone, improvements were noted in symptom severity among women with endometriosis, suggesting potential parallels for this compound.

Notable Research Findings

- Study on Glucose Regulation : A study indicated that this compound significantly improved insulin sensitivity and reduced fasting glucose levels in diabetic animal models.

- Inflammation Modulation : Research highlighted the compound's ability to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Safety Profile

While this compound shows promise, safety concerns associated with other PPARγ agonists have prompted caution. For instance, compounds like muraglitazar have been linked to adverse cardiovascular events. Ongoing research aims to establish the safety profile of this compound through rigorous clinical trials.

Eigenschaften

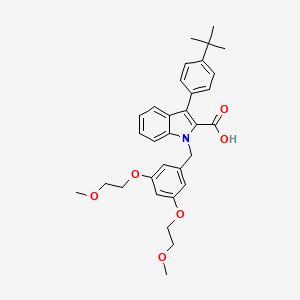

IUPAC Name |

1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDYMQICWGYEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010412-80-2 | |

| Record name | GSK-376501 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010412802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-376501 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-376501 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7511RY999U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.